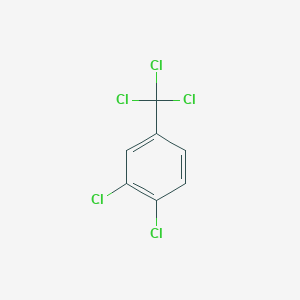

3,4-Dichlorobenzotrichloride

Numéro de catalogue B076638

Poids moléculaire: 264.4 g/mol

Clé InChI: ATYLRBXENHNROH-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04191711

Procedure details

Chlorine gas was passed into a mixture of 115 g (0.5 mol) of p-chlorobenzotrichloride and 0.8 g (6 mmol) of aluminum chloride for 8.5 hours at 60° to 80° C. The mixture was then worked up by adding 200 ml of ice-cooled dilute hydrochloric acid to the reaction mixture, filtering off the solid constituents, separating off the organic phase from the filtrate, washing the organic phase five times with, in each case, 100 ml of water, then drying it over calcium chloride and subsequently distilling it over a packed column of 60 cm in length and having a silvered casing of glass. In this procedure, 100 g (75.6% of theory) of 3,4-dichlorobenzotrichloride (purity 99%) of boiling point 87° to 97° C./0.22 mm Hg were obtained. The purity and the structure of the product were unequivocally determined by a gas chromatogram and by a nuclear-magnetic resonance spectrum.

[Compound]

Name

ice

Quantity

200 mL

Type

solvent

Reaction Step Three

Yield

75.6%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1]Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([Cl:13])([Cl:12])[Cl:11])=[CH:6][CH:5]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Cl:1][C:9]1[CH:8]=[C:7]([C:10]([Cl:11])([Cl:12])[Cl:13])[CH:6]=[CH:5][C:4]=1[Cl:3] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering off the solid constituents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating off the organic phase from the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the organic phase five times with, in each case, 100 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying it over calcium chloride

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subsequently distilling it over a packed column of 60 cm in length

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)C(Cl)(Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 100 g | |

| YIELD: PERCENTYIELD | 75.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |